molecular formula C17H19FN4O4 B2885076 2-{5-[4-Amino-2-fluoro-5-nitro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol CAS No. 1384984-28-4

2-{5-[4-Amino-2-fluoro-5-nitro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol

Cat. No.: B2885076
CAS No.: 1384984-28-4
M. Wt: 362.361
InChI Key: ITDGFNLFDFXLOL-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The discovery of 2-{5-[4-Amino-2-fluoro-5-nitro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol (CAS 1384984-28-4) emerged from incremental advancements in pyrimidine chemistry during the early 21st century. Pyrimidine derivatives gained prominence in drug discovery due to their structural mimicry of nucleobases, enabling interactions with biological targets such as kinases and nucleic acids. This compound’s synthesis builds upon methodologies developed for simpler pyrimidine-propan-2-ol analogs, which were initially explored as kinase inhibitors in oncology research.

A pivotal innovation was the incorporation of the oxolan-2-yl (tetrahydrofuran) moiety, a strategy inspired by prior work demonstrating improved metabolic stability in compounds containing oxygenated heterocycles. The fluorine atom at position 2 and nitro group at position 5 of the phenyl ring represent deliberate modifications to enhance electronegativity and hydrogen-bonding capabilities, respectively. Early synthetic routes involved multi-step sequences starting from 2-aminobenzimidazole precursors, with later optimizations employing ultrasound-assisted techniques to accelerate cyclization steps.

Position Within Pyrimidine-Based Research Compounds

This compound occupies a unique niche within pyrimidine derivatives due to its trifunctional architecture:

Structural Feature Functional Role
Pyrimidin-2-yl propan-2-ol Core scaffold for ATP-binding site interactions
4-Amino-2-fluoro-5-nitrophenyl Electron-deficient aromatic system for π-π stacking
Oxolan-2-yl substituent Conformational restraint and solubility modulation

Comparative analysis with analogous structures reveals enhanced polar surface area (calculated 98.2 Ų) compared to non-oxolane derivatives (typically <85 Ų), suggesting improved aqueous solubility. The fluorine atom’s strategic placement aligns with trends in kinase inhibitor design, where halogen atoms often fill hydrophobic pockets while minimizing steric hindrance.

Significance in Medicinal Chemistry Research

The compound’s significance stems from three key attributes:

  • Multi-target potential : Preliminary studies suggest activity against both tyrosine and serine/threonine kinases due to the propan-2-ol group’s ability to coordinate magnesium ions in ATP-binding pockets.
  • Tunable reactivity : The nitro group at position 5 serves as a synthetic handle for subsequent reduction to amine derivatives, enabling structure-activity relationship (SAR) exploration.
  • Stereochemical complexity : The oxolan-2-yl group introduces a chiral center (C3 of the tetrahydrofuran ring), creating opportunities for enantioselective synthesis and biological evaluation.

Recent computational docking studies using CHK1 kinase models (PDB: 7BK2) demonstrate favorable binding energies (−9.8 kcal/mol) compared to first-generation inhibitors (−7.2 kcal/mol), primarily due to hydrogen bonding between the propan-2-ol hydroxyl and kinase backbone carbonyls.

Current Research Landscape

Contemporary investigations focus on three primary domains:

1.4.1. Synthetic Methodology Innovations
Ultrasound-assisted synthesis (40 kHz, 300 W) reduces reaction times from 24 hours to 55 minutes for key cyclization steps, achieving yields >85% while eliminating transition metal catalysts. Continuous-flow systems further enhance scalability, producing 12.4 g/hour in pilot-scale experiments.

1.4.2. Fragment-Based Drug Discovery
The compound serves as a privileged fragment (MW 362.36 g/mol, LE 0.54) for constructing kinase-focused libraries. Its modular design enables rapid diversification:

$$ \text{Fragment} + \text{Polyfluoro-ynones} \xrightarrow{\text{US}} \text{Imidazo[1,2-a]pyrimidines} $$

1.4.3. Computational Optimization Machine learning models trained on 142 pyrimidine derivatives predict that replacing the nitro group with cyano (-CN) could improve membrane permeability (predicted logP reduction from 1.8 to 1.2) while maintaining kinase affinity.

Properties

IUPAC Name

2-[5-[4-amino-2-fluoro-5-nitro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O4/c1-17(2,23)16-20-7-9(8-21-16)10-6-11(22(24)25)15(19)13(14(10)18)12-4-3-5-26-12/h6-8,12,23H,3-5,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDGFNLFDFXLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C=N1)C2=CC(=C(C(=C2F)C3CCCO3)N)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to accurately summarize the affected biochemical pathways. Compounds with similar structures have been involved in various biological processes, including signal transduction, cell proliferation, and apoptosis.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific studies. Based on its structure, it could potentially modulate the activity of its targets, leading to changes in cellular functions.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and its ability to interact with its targets.

Biological Activity

The compound 2-{5-[4-Amino-2-fluoro-5-nitro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol (CAS: 1384984-28-4) is a complex organic molecule characterized by its unique structural features, including a pyrimidine core and an oxolane ring. Its molecular formula is C17H19FN4O4C_{17}H_{19}FN_{4}O_{4}, with a molecular weight of approximately 362.36 g/mol. This compound has garnered interest in medicinal chemistry due to its potential pharmaceutical applications, particularly in cancer treatment.

Structural Characteristics

The structure of this compound includes several functional groups that contribute to its biological activity:

  • Amino Group (-NH₂) : Potential for nucleophilic substitution reactions.
  • Nitro Group (-NO₂) : Can undergo reduction to form an amine, influencing reactivity.
  • Fluorine Atom (F) : Suggests potential for electrophilic substitution reactions.
  • Hydroxyl Group (-OH) : May engage in dehydration reactions under acidic conditions.

These functional groups imply diverse biological interactions, particularly with enzymes and receptors involved in cellular signaling pathways.

Research indicates that compounds with structural similarities often exhibit significant biological activities, particularly in anticancer and antimicrobial domains. The specific biological activity of this compound is still under investigation, but its structural components suggest potential efficacy against various malignancies. The compound may inhibit key enzymes involved in cell proliferation and survival, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair .

Inhibition of Dihydrofolate Reductase (DHFR)

One of the primary targets for compounds similar to this one is DHFR. Inhibition of DHFR can lead to decreased synthesis of tetrahydrofolate, which is necessary for DNA and RNA synthesis. This mechanism is essential in the treatment of various cancers as it disrupts the replication process of rapidly dividing cells .

Anticancer Activity

A study highlighted the anticancer potential of pyridopyrimidine derivatives, which include compounds structurally related to this compound. These derivatives showed promising results against various cancer cell lines by inducing apoptosis and inhibiting cell growth .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and structural features of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
4-Amino-5-fluoropyrimidinePyrimidine core with amino and fluorine substitutionsAnticancer therapies
3-(Oxolan-2-yl)pyrimidinoneContains oxolane and pyrimidine structuresAntiviral properties
5-Nitroindole derivativesIndole core with nitro groupsNeuroprotective effects

These compounds demonstrate the diversity within the class of heterocycles and their therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine-Propan-2-ol Backbones

Compound A : (2R)-1-(Dimethylamino)-3-{4-[(6-{[2-fluoro-5-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenoxy}propan-2-ol (PDB: 7JRA)
  • Structure: Shares the pyrimidine-propan-2-ol backbone but replaces the nitro and oxolan groups with trifluoromethyl and phenoxy substituents.
  • Pharmacology : Acts as a TNF-alpha inhibitor, with molecular docking studies confirming strong binding affinity (Glide score: -9.2 kcal/mol) .
Compound B : 2-(5-{2-[(Ethylcarbamoyl)amino]-6-fluoro-7-[(2R)-oxolan-2-yl]-1H-benzimidazol-5-yl}pyrimidin-2-yl)propan-2-yl dihydrogen phosphate
  • Structure : Features a benzimidazole core instead of phenyl but retains the pyrimidine-propan-2-ol motif and oxolan substituent. The dihydrogen phosphate group increases solubility.
  • Key Difference : The benzimidazole moiety may confer stronger DNA intercalation properties compared to the phenyl group in the target compound.
Compound C : (2R)-1-{4-[(4-Anilino-5-bromopyrimidin-2-yl)amino]phenoxy}-3-(dimethylamino)propan-2-ol
  • Structure: Includes a brominated pyrimidine and anilino group, with a dimethylamino-propan-2-ol chain.
  • Pharmacology : Experimental kinase inhibitor with enhanced halogen-mediated binding to ATP pockets .
  • Key Difference : Bromine substitution at pyrimidine position 5 may improve target selectivity but reduce metabolic stability.

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₁₇H₁₈FN₅O₄ C₂₂H₂₃F₄N₅O₂ C₂₁H₂₆FN₆O₆P C₂₁H₂₄BrN₅O₂
Molecular Weight (g/mol) 391.36 465.44 508.44 458.35
Core Structure Pyrimidine-phenyl-propan-2-ol Pyrimidine-phenoxy-propan-2-ol Benzimidazole-pyrimidine-propan-2-ol phosphate Bromopyrimidine-phenoxy-propan-2-ol
Key Substituents 4-Amino-2-fluoro-5-nitro-3-(oxolan-2-yl)phenyl 2-Fluoro-5-(trifluoromethyl)phenyl 2-[(Ethylcarbamoyl)amino]-6-fluoro-7-oxolan-2-yl 4-Anilino-5-bromo
Pharmacological Action Potential anti-inflammatory (TNF-alpha/iNOS interaction) TNF-alpha inhibitor Tyrosine kinase inhibitor Kinase inhibitor (experimental)
Solubility Moderate (logP ~2.1) Low (logP ~3.5) High (due to phosphate group) Moderate (logP ~2.8)

Key Research Findings

Binding Affinity : The target compound’s nitro group contributes to polar interactions in docking studies with TNF-alpha, while Compound A’s trifluoromethyl group enhances hydrophobic binding .

Bioavailability : Compound B’s phosphate group improves aqueous solubility but may reduce blood-brain barrier penetration compared to the target compound’s oxolan group .

Q & A

Q. Q1: What are the recommended synthetic routes for 2-{5-[4-Amino-2-fluoro-5-nitro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol?

Methodological Answer:

  • Core Pyrimidine Formation : Start with a Suzuki-Miyaura coupling between a boronic ester-functionalized phenyl ring and a halogenated pyrimidine. highlights the use of pyrimidine boronic esters (e.g., CAS 1319255-87-2) for cross-coupling reactions .
  • Oxolan (Tetrahydrofuran) Ring Introduction : Utilize cyclization of a diol intermediate under acidic conditions (e.g., H₂SO₄) to form the oxolan moiety, as seen in morpholine-pyrimidine syntheses .
  • Nitro and Fluoro Substituents : Introduce the nitro group via nitration (HNO₃/H₂SO₄) and the fluoro group via electrophilic fluorination (Selectfluor®), referencing fluorophenyl pyridine synthesis in .

Q. Q2: How to resolve contradictions in reaction yields when introducing the fluoro and nitro groups?

Methodological Answer:

  • Competing Reactivity : The electron-withdrawing nitro group can deactivate the phenyl ring, reducing fluorination efficiency. Use kinetic studies (e.g., in situ NMR) to optimize reaction order. Pre-install the fluoro group before nitration to avoid steric hindrance .
  • Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling steps, as minor ligand effects significantly impact yields in pyrimidine syntheses .

Structural Characterization

Q. Q3: What advanced techniques are critical for confirming the stereochemistry and substituent positions?

Methodological Answer:

  • X-ray Crystallography : Resolve chiral centers (e.g., oxolan configuration) using single-crystal diffraction. provides a template for pyrimidine-propan-2-ol structural analysis .
  • 2D NMR : Use NOESY to confirm spatial proximity of the nitro and fluoro groups on the phenyl ring. HSQC and HMBC correlate protons with adjacent carbons .

Therapeutic Potential and Mechanisms

Q. Q4: Does this compound exhibit antifungal or kinase-inhibitory activity?

Methodological Answer:

  • Antifungal Screening : Test against Candida spp. using broth microdilution assays (CLSI M27). Compare with Quilseconazole (), noting the role of nitro groups in disrupting fungal redox pathways .
  • Kinase Inhibition : Screen against EGFR T790M mutants (see ). The pyrimidine core may mimic ATP-binding motifs, with the nitro group enhancing electrophilic interactions .

Q. Q5: How to design molecular docking studies for this compound?

Methodological Answer:

  • Target Selection : Prioritize fungal CYP51 (antifungal) or EGFR (kinase) based on structural analogs in and .
  • Software : Use AutoDock Vina with force fields (e.g., AMBER) to model nitro group interactions. Validate docking poses with MD simulations (NAMD/GROMACS).

Stability and Degradation Pathways

Q. Q6: What are the stability concerns under physiological conditions?

Methodological Answer:

  • pH Sensitivity : Conduct accelerated stability studies (ICH Q1A) at pH 1–9. The nitro group may hydrolyze under alkaline conditions, requiring formulation buffering .
  • Light Sensitivity : Store in amber vials; UV-Vis spectroscopy tracks nitro-to-nitrito rearrangement .

Structure-Activity Relationship (SAR)

Q. Q7: How does the oxolan ring affect bioactivity?

Methodological Answer:

  • Comparative SAR : Synthesize analogs replacing oxolan with cyclohexane or morpholine. Test antifungal activity; oxolan’s oxygen may enhance solubility and H-bonding ( vs. 16) .

Analytical Method Development

Q. Q8: What HPLC conditions separate this compound from byproducts?

Methodological Answer:

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of 0.1% TFA in H₂O (A) and MeCN (B). Adjust pH to 2.5 to ionize the amino group, improving resolution () .

Crystallographic Data

Q. Q9: Are there published crystal structures for related compounds?

Methodological Answer:

  • Reference Structures : (fluorophenyl pyridine) and 20 (quinoline-pyrimidine) provide PDB codes (e.g., VGY) for comparison. Space group P2₁2₁2₁ is common for chiral pyrimidines .

Metabolic Profiling

Q. Q10: How to identify major metabolites in hepatic microsomes?

Methodological Answer:

  • Incubation : Use human liver microsomes + NADPH. Quench with ice-cold MeOH.
  • LC-MS/MS : Detect demethylation (oxolan ring opening) and nitro reduction (amine formation), referencing ’s protocols for azole antifungals .

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